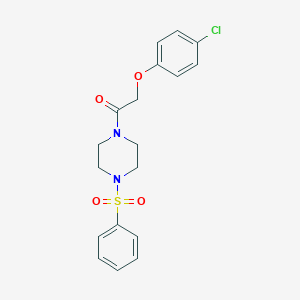![molecular formula C22H30N4O B247684 1-(2-Methoxyphenyl)-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B247684.png)
1-(2-Methoxyphenyl)-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methoxyphenyl)-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied in recent years due to its potential therapeutic applications in the field of neuroscience.
作用機序
The exact mechanism of action of 1-(2-Methoxyphenyl)-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperazine is not fully understood. However, it is believed to exert its effects through the modulation of various neurotransmitter systems in the brain. It has been shown to act as a partial agonist at dopamine D2 receptors, an antagonist at serotonin 5-HT2A receptors, and a norepinephrine reuptake inhibitor. These actions are thought to contribute to its therapeutic effects in the treatment of psychiatric and neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in preclinical studies. It has been shown to increase dopamine and norepinephrine release in the prefrontal cortex, striatum, and hippocampus. It has also been shown to decrease serotonin release in the prefrontal cortex and hippocampus. These effects are thought to contribute to its therapeutic effects in the treatment of psychiatric and neurological disorders.
実験室実験の利点と制限
One of the main advantages of 1-(2-Methoxyphenyl)-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperazine is its potential therapeutic applications in the field of neuroscience. It has been extensively studied in preclinical models and has shown promising results in the treatment of a range of psychiatric and neurological disorders. However, there are also some limitations to its use in lab experiments. For example, its mechanism of action is not fully understood, and its potential side effects and toxicity need to be further explored.
将来の方向性
There are several future directions for the study of 1-(2-Methoxyphenyl)-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperazine. One area of research is the development of more selective and potent derivatives of the compound. This could lead to the development of more effective treatments for psychiatric and neurological disorders. Another area of research is the exploration of its potential side effects and toxicity in preclinical models. This could help to identify any potential safety concerns and inform the development of safer and more effective treatments. Finally, further studies are needed to fully understand the mechanism of action of the compound and its effects on various neurotransmitter systems in the brain. This could lead to a better understanding of its therapeutic potential and inform the development of more targeted treatments for psychiatric and neurological disorders.
合成法
The synthesis of 1-(2-Methoxyphenyl)-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperazine involves the reaction of 1-(2-methoxyphenyl)piperazine with 1-(pyridin-4-ylmethyl)piperidine-4-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product. The purity and yield of the product can be improved by using column chromatography and recrystallization techniques.
科学的研究の応用
1-(2-Methoxyphenyl)-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperazine has been extensively studied for its potential therapeutic applications in the field of neuroscience. It has been shown to modulate the activity of various neurotransmitter systems in the brain, including dopamine, serotonin, and norepinephrine. This makes it a promising candidate for the treatment of a range of psychiatric and neurological disorders, including schizophrenia, depression, and anxiety.
特性
分子式 |
C22H30N4O |
|---|---|
分子量 |
366.5 g/mol |
IUPAC名 |
1-(2-methoxyphenyl)-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperazine |
InChI |
InChI=1S/C22H30N4O/c1-27-22-5-3-2-4-21(22)26-16-14-25(15-17-26)20-8-12-24(13-9-20)18-19-6-10-23-11-7-19/h2-7,10-11,20H,8-9,12-18H2,1H3 |
InChIキー |
BJVMKECGFMARDO-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)CC4=CC=NC=C4 |
正規SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)CC4=CC=NC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-(3-Fluorobenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247601.png)
![1-Phenyl-4-[1-(3-phenylpropyl)piperidin-4-yl]piperazine](/img/structure/B247602.png)
![1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247603.png)
![1-(2-Methoxyphenyl)-4-{1-[4-(methylsulfanyl)benzyl]piperidin-4-yl}piperazine](/img/structure/B247609.png)
![1-[1-(2-Ethoxybenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247611.png)
![1-[1-(3-Bromobenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247613.png)
![1-[(4-Methoxyphenoxy)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B247617.png)

![1-Benzoyl-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B247628.png)
![1-[(4-Methylphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B247631.png)
![1-[(3-Methylphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B247633.png)
![1-(4-Methoxybenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247634.png)
![1-Benzoyl-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247637.png)
![1-[(4-Methylphenoxy)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B247638.png)
